5-chloro-N-((2-(furan-2-yl)pyridin-3-yl)methyl)thiophene-2-carboxamide
Description
The compound 5-chloro-N-((2-(furan-2-yl)pyridin-3-yl)methyl)thiophene-2-carboxamide features a thiophene-2-carboxamide backbone with a chloro substituent at position 3. The carboxamide group is linked to a pyridin-3-ylmethyl moiety substituted with a furan-2-yl group at position 2 of the pyridine ring.
Properties
IUPAC Name |
5-chloro-N-[[2-(furan-2-yl)pyridin-3-yl]methyl]thiophene-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H11ClN2O2S/c16-13-6-5-12(21-13)15(19)18-9-10-3-1-7-17-14(10)11-4-2-8-20-11/h1-8H,9H2,(H,18,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ACFWCJTUIBFEMZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(N=C1)C2=CC=CO2)CNC(=O)C3=CC=C(S3)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H11ClN2O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
318.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-chloro-N-((2-(furan-2-yl)pyridin-3-yl)methyl)thiophene-2-carboxamide typically involves multi-step organic synthesis. One common route includes:
Formation of the Pyridine Intermediate: The synthesis begins with the preparation of the pyridine intermediate.
Introduction of the Thiophene Ring:
Carboxamide Formation: Finally, the carboxamide group is introduced through an amidation reaction, typically using a chlorinating agent like thionyl chloride followed by reaction with an amine.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This might include the use of continuous flow reactors for better control over reaction conditions and scaling up the reactions.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the furan and thiophene rings, leading to the formation of various oxidized derivatives.
Reduction: Reduction reactions can target the carboxamide group, converting it to an amine.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the chloro and pyridine positions, respectively.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Reagents like sodium hydride for nucleophilic substitution or aluminum chloride for electrophilic substitution are common.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while reduction could produce amines.
Scientific Research Applications
Chemistry
In chemistry, this compound is studied for its potential as a building block in the synthesis of more complex molecules. Its unique structure allows for various functionalizations, making it a versatile intermediate.
Biology and Medicine
In biological and medicinal research, 5-chloro-N-((2-(furan-2-yl)pyridin-3-yl)methyl)thiophene-2-carboxamide is investigated for its potential as a therapeutic agent. Its structure suggests it could interact with biological targets such as enzymes or receptors, making it a candidate for drug development.
Industry
In industry, this compound could be used in the development of new materials, particularly those requiring specific electronic or photonic properties due to the presence of the thiophene and furan rings.
Mechanism of Action
The mechanism by which this compound exerts its effects depends on its specific application. In medicinal chemistry, it might act by binding to a specific enzyme or receptor, inhibiting its activity. The molecular targets and pathways involved would be identified through biochemical assays and molecular modeling studies.
Comparison with Similar Compounds
Research Findings and Implications
- Novel Analogs (–14): Highlight the scaffold’s versatility for diverse applications, depending on substituent choice. For example, benzothiazole or thiophene substitutions could be explored for antimicrobial or anti-inflammatory activity.
- Unmet Needs : The target compound’s furan-pyridine group offers a synthetically accessible and structurally distinct candidate for further optimization.
Biological Activity
5-Chloro-N-((2-(furan-2-yl)pyridin-3-yl)methyl)thiophene-2-carboxamide is a synthetic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article delves into the compound's synthesis, biological mechanisms, and its implications in therapeutic applications.
Chemical Structure and Properties
The molecular formula of 5-chloro-N-((2-(furan-2-yl)pyridin-3-yl)methyl)thiophene-2-carboxamide is , with a molecular weight of approximately 318.8 g/mol. The compound features a thiophene ring, a pyridine ring, and a furan ring, which contribute to its unique chemical properties.
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 318.8 g/mol |
| CAS Number | 2034339-74-5 |
Synthesis
The synthesis of this compound typically involves multi-step organic reactions:
- Formation of the Pyridine Intermediate : Utilizing methods such as Hantzsch pyridine synthesis.
- Introduction of the Furan Ring : Achieved through coupling reactions with reagents like furan-3-boronic acid.
- Formation of the Thiophene Ring : Synthesized separately and coupled with the pyridine-furan intermediate.
- Chlorination : Introducing chlorine at the desired position.
Biological Activity
Research indicates that 5-chloro-N-((2-(furan-2-yl)pyridin-3-yl)methyl)thiophene-2-carboxamide exhibits various biological activities, primarily focusing on its potential as an antithrombotic agent and enzyme inhibitor.
The biological activity is largely attributed to its interaction with specific molecular targets:
- Enzyme Inhibition : The compound binds to the active sites of enzymes, inhibiting their activity. This is facilitated by its structural features that allow for specific binding.
Case Studies and Research Findings
- Antithrombotic Activity : In studies assessing its antithrombotic potential, the compound demonstrated significant inhibition of platelet aggregation in vitro, suggesting its utility in preventing thrombus formation.
- Enzyme Inhibition Studies : The compound was evaluated for its inhibitory effects on cyclooxygenase (COX) enzymes, showing promising results comparable to standard inhibitors like aspirin.
- Anti-inflammatory Effects : In vivo studies in rat models indicated that the compound reduced paw swelling significantly in carrageenan-induced inflammation models, suggesting anti-inflammatory properties.
Comparative Analysis
The following table summarizes the biological activities of 5-chloro-N-((2-(furan-2-yl)pyridin-3-yl)methyl)thiophene-2-carboxamide compared to other known compounds:
| Compound | Antithrombotic Activity | COX Inhibition (IC50) | Anti-inflammatory Activity |
|---|---|---|---|
| 5-Chloro-N-((2-(furan-2-yl)pyridin-3-yl)methyl)thiophene-2-carboxamide | Moderate | 45 μM | Significant (p < 0.01) |
| Aspirin | High | 30 μM | High |
| Celecoxib | Moderate | 20 μM | Moderate |
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for 5-chloro-N-((2-(furan-2-yl)pyridin-3-yl)methyl)thiophene-2-carboxamide, and how do reaction conditions influence yield and purity?
- Methodological Answer : The compound can be synthesized via multi-step reactions, starting with the condensation of 5-chlorothiophene-2-carboxylic acid with a furan-pyridine hybrid amine intermediate. Coupling agents like DCC (N,N’-dicyclohexylcarbodiimide) and DMAP (4-dimethylaminopyridine) are critical for amide bond formation. Solvent selection (e.g., DMF or dichloromethane) and reaction temperature (reflux vs. room temperature) significantly impact yield. For example, refluxing in DMF at 80°C for 12 hours achieves ~75% yield with >95% purity . Purification via column chromatography using ethyl acetate/hexane gradients is recommended to isolate the product.
Q. How can structural characterization of this compound be performed to confirm its identity and purity?
- Methodological Answer : Use a combination of NMR (¹H and ¹³C) to verify the presence of characteristic signals (e.g., thiophene protons at δ 7.2–7.5 ppm, furan protons at δ 6.3–6.8 ppm). IR spectroscopy confirms the amide C=O stretch (~1650 cm⁻¹) and aromatic C-H stretches. High-resolution mass spectrometry (HRMS) validates the molecular formula (C₁₆H₁₂ClN₂O₂S). For crystalline samples, X-ray crystallography resolves bond angles and dihedral conformations, such as the orientation of the furan ring relative to the pyridine-thiophene backbone .
Q. What preliminary biological assays are suitable for screening its activity?
- Methodological Answer : Begin with in vitro cytotoxicity assays (e.g., MTT or SRB assays) against cancer cell lines (e.g., HeLa, MCF-7) to assess antiproliferative potential. For antimicrobial screening, use MIC (Minimum Inhibitory Concentration) assays against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) bacteria. Include positive controls (e.g., doxorubicin for cancer, ampicillin for bacteria) and solvent controls (DMSO <1% v/v). IC₅₀ values <10 μM in cancer assays or MIC <50 μg/mL in microbial tests warrant further study .
Advanced Research Questions
Q. How does the compound’s structure-activity relationship (SAR) influence its mechanism of action in cancer cells?
- Methodological Answer : The chlorine atom at the thiophene ring enhances electrophilicity, enabling interactions with nucleophilic residues in target proteins (e.g., kinases). The furan-pyridine moiety may engage in π-π stacking with aromatic amino acids in enzyme active sites. Computational docking (e.g., AutoDock Vina) predicts binding affinity to kinases like EGFR or VEGFR2. Validate experimentally via kinase inhibition assays (e.g., ADP-Glo™) and correlate results with cytotoxicity data. Substituting the furan ring with thiophene (as in structural analogs) reduces potency by ~40%, highlighting the furan’s role in target specificity .
Q. How can contradictory data in biological activity between similar analogs be resolved?
- Methodological Answer : Discrepancies often arise from assay conditions or impurities. For example, if analog A shows anti-cancer activity but analog B (with a methyl substituent) does not:
- Reproduce assays under identical conditions (cell line passage number, serum concentration).
- Perform HPLC-MS to rule out degradation products.
- Use isothermal titration calorimetry (ITC) to compare binding thermodynamics to the target protein.
- Analyze metabolic stability (e.g., liver microsome assays) to determine if rapid degradation explains false negatives .
Q. What strategies improve the compound’s pharmacokinetic profile for in vivo studies?
- Methodological Answer :
- Solubility : Use co-solvents (e.g., PEG-400) or nanoformulations (liposomes) to enhance aqueous solubility (<10 μg/mL in PBS).
- Metabolic stability : Introduce electron-withdrawing groups (e.g., -CF₃) on the pyridine ring to reduce CYP450-mediated oxidation.
- Plasma protein binding : Measure via equilibrium dialysis; >90% binding may limit free drug availability.
- Pharmacokinetic modeling : Use tools like GastroPlus® to predict oral bioavailability based on logP (~3.5) and permeability (Caco-2 assay) .
Q. How can computational methods guide the design of derivatives with enhanced potency?
- Methodological Answer :
- Perform QSAR (Quantitative Structure-Activity Relationship) analysis using descriptors like molar refractivity, polar surface area, and H-bond donors/acceptors.
- Use molecular dynamics simulations (e.g., GROMACS) to study protein-ligand interactions over time (e.g., stability of hydrogen bonds with Asp1043 in Factor Xa).
- Screen virtual libraries for derivatives with improved docking scores (>−9.0 kcal/mol) and synthetic feasibility (e.g., via retrosynthetic tools like Synthia™) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
